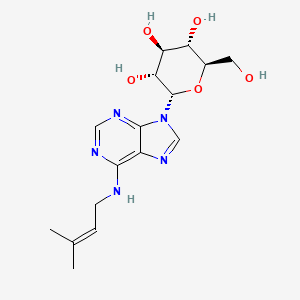

isopentenyladenine-9-N-glucoside

Description

Overview of Cytokinins as Essential Phytohormones in Plant Development

Cytokinins are a group of plant hormones that are fundamental to numerous physiological processes. They are primarily known for their role in promoting cell division, or cytokinesis, in plant roots and shoots. wikipedia.org Their influence, however, extends to a wide array of developmental processes, including:

Cell Growth and Differentiation: Cytokinins, often in conjunction with another plant hormone, auxin, regulate cell growth and differentiation. The ratio of cytokinin to auxin is a critical determinant of whether a plant cell will develop into shoot or root tissue. A higher cytokinin-to-auxin ratio typically induces the growth of shoot buds, while a higher auxin ratio promotes root formation. wikipedia.org

Apical Dominance and Bud Growth: Cytokinins are known to regulate the growth of axillary buds and influence apical dominance, a phenomenon where the central stem grows more strongly than the lateral stems. wikipedia.org

Leaf Senescence: Cytokinins have been shown to delay the aging process in leaves by preventing the breakdown of proteins, stimulating protein synthesis, and mobilizing nutrients from surrounding tissues. wikipedia.org

Chloroplast Development: These hormones are essential for the development and differentiation of chloroplasts, the organelles responsible for photosynthesis. omexcanada.com

Seed Germination and Embryogenesis: Cytokinins are involved in breaking seed dormancy and promoting germination by stimulating cell division within the embryo. They are also crucial for the proper development of the embryo itself. omexcanada.com

Nutrient Mobilization: They facilitate the movement of nutrients from source tissues to sink tissues within the plant. numberanalytics.com

Stress Response: Cytokinins also play a role in how plants respond to various environmental stresses. researchgate.net

Cytokinins are synthesized in various parts of the plant, with the root meristem being a primary site of production. researchgate.net From there, they are transported to other parts of the plant to carry out their diverse functions. researchgate.net There are two main types of cytokinins: adenine-type cytokinins, which include isopentenyladenine, zeatin, and kinetin, and phenylurea-type cytokinins. wikipedia.org

Classification of Cytokinin Conjugates: Elucidating the Significance of N-Glucosides

Cytokinins exist in plants not only in their free, active forms but also as conjugates. Conjugation is a process where the cytokinin molecule is chemically linked to another molecule, such as a sugar or an amino acid. These conjugated forms have historically been considered inactive storage or transport forms of the hormone.

Cytokinin conjugates can be broadly classified based on the atom to which the conjugating molecule is attached. A significant class of these conjugates is the N-glucosides , where a glucose molecule is attached to a nitrogen atom of the cytokinin's adenine (B156593) ring. nih.gov Specifically, glucosylation can occur at the N7 or N9 position of the purine (B94841) ring. nih.govnih.gov

The formation of N-glucosides is catalyzed by enzymes called uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). nih.gov In the model plant Arabidopsis thaliana, specific UGTs, namely UGT76C1 and UGT76C2, are known to form N7- and N9-glucosides. nih.gov

For a long time, N-glucosides were thought to be irreversible, inactive end-products of cytokinin metabolism. frontiersin.org This was based on early observations that these compounds showed little to no activity in classic cytokinin bioassays and were not easily converted back to their active free-base forms. mdpi.com This perception has been evolving, however, as recent research suggests a more nuanced role for these conjugates.

Historical Perceptions and Evolving Understanding of Isopentenyladenine-9-N-glucoside's Biological Role

This compound (iP9G) is an N-glucoside of the cytokinin isopentenyladenine (iP). For decades, iP9G, along with its N7-glucoside counterpart (iP7G), was considered biologically inactive. nih.govnih.gov This was despite the fact that these N-glucosides can be found in relatively high concentrations in some plants. nih.govnih.gov

Early studies using various bioassays, such as those measuring shoot regeneration or root growth inhibition, showed that iP N-glucosides had little to no activity compared to their free-base counterpart, iP. nih.govresearchgate.net This led to the long-held view that N-glucosylation at the 7 or 9 position was a mechanism for the irreversible inactivation of cytokinins. mdpi.com

This evolving understanding highlights a more complex and potentially context-dependent role for this compound in plant biology. While it may not exhibit the full range of activities of its free-base form in all developmental processes, it appears to have a specific function in regulating leaf aging. This suggests that the historical perception of N-glucosides as purely inactive molecules may be an oversimplification.

Research Findings on this compound

| Research Area | Key Findings | Citations |

| Leaf Senescence | This compound (iP9G) is capable of delaying senescence in detached leaves. | nih.govnih.gov |

| Gene Expression | Transcriptomic analysis shows iP9G has limited effects on gene expression, but the few affected genes are cytokinin-related, such as the type-A response regulator ARR6. | nih.govnih.gov |

| Other Bioassays | iP9G shows little to no activity in promoting shoot regeneration in callus or inhibiting root growth. | nih.govresearchgate.net |

| Historical View | For several decades, iP9G was considered an inactive form of cytokinin. | nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H23N5O5 |

|---|---|

Molecular Weight |

365.38 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11-,12+,13-,16+/m1/s1 |

InChI Key |

XEHLLUQVSRLWMH-HMXKMONRSA-N |

Isomeric SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |

Canonical SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of Isopentenyladenine 9 N Glucoside

Phylogenetic Distribution Across the Plant Kingdom

The occurrence of isopentenyladenine-9-N-glucoside and other cytokinin N-glucosides displays a distinct phylogenetic pattern, highlighting an evolutionary divergence in cytokinin metabolism.

Prevalence and Quantitative Abundance in Vascular Plants

This compound is a common metabolite in vascular plants, where it can accumulate to significant levels compared to other cytokinin forms. frontiersin.org The formation of N-glucosides, including iP9G, is considered an evolutionarily advanced mechanism for regulating active cytokinin levels. frontiersin.org In vascular plants, these compounds can be found in various tissues and their concentrations can fluctuate in response to developmental cues and environmental stimuli. frontiersin.org

Quantitative analyses in model vascular plants like Arabidopsis thaliana and the crop species Solanum tuberosum (potato) reveal the variable yet significant presence of iP9G. For instance, in Arabidopsis leaves, the concentration of iP9G, while lower than its N7-glucoside counterpart (iP7G), is still notable and often higher than the active iP base. nih.gov

Table 1: Concentration of this compound in Selected Vascular Plants

| Plant Species | Organ/Tissue | Concentration (pmol·g⁻¹ FW) | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Leaves (49 days after sowing) | < 10 | semanticscholar.org |

| Solanum tuberosum (potato) | Shoots (in vitro) | ~1-2 | researchgate.net |

| Solanum tuberosum (potato) | Roots (in vitro) | ~0.5 | researchgate.net |

Comparative Analysis with Non-Vascular Plants, Algae, and Fungi Regarding N-Glucoside Presence

In stark contrast to vascular plants, non-vascular plants such as mosses, as well as algae and fungi, exhibit very low or only trace amounts of cytokinin N-glucosides. frontiersin.orgnih.gov A comprehensive screening has shown that the formation of cytokinin N-glucosides is a characteristic feature of vascular plants, suggesting that this metabolic pathway is an evolutionarily younger development. frontiersin.org This indicates that the mechanism of deactivating cytokinins through N-glucosylation is largely absent in these evolutionarily older lineages.

In Planta Spatial and Temporal Distribution

The concentration of this compound is not uniform throughout the plant; it varies depending on the species, the specific organ and tissue, and the developmental stage of the plant.

Species-Specific Accumulation Patterns and Variability

The accumulation of iP9G shows considerable variability among different plant species. In Arabidopsis thaliana, iP-type N-glucosides are generally more abundant than other types. frontiersin.org Specifically, while iP7G is the most abundant iP-type cytokinin, iP9G is often present at appreciable levels. nih.gov

In contrast, studies on in vitro grown potato (Solanum tuberosum) show a different pattern. In the shoots of potato, while N-glucosides are the most abundant type of cytokinins, the N7-glucosides are far more prevalent than N9-glucosides. nih.gov Among the N9-glucosides in potato shoots, cis-zeatin-9-glucoside (B8819417) (cZ9G) is the most abundant, followed by iP9G. researchgate.net This highlights that the relative abundance of different cytokinin N-glucosides is species-dependent.

Tissue- and Organ-Specific Concentration Gradients

Significant differences in iP9G concentrations are observed between different organs and tissues within the same plant. In Arabidopsis, cytokinin N-glucosides have been detected in both leaves and roots. nih.gov

In potato plants grown in vitro, the concentration of iP9G is higher in the shoots compared to the roots. researchgate.netnih.gov This suggests specific roles for this compound in different parts of the plant and points towards tissue-specific regulation of its synthesis and accumulation. An extra- and intracellular distribution study in Arabidopsis and barley leaves revealed that cytokinin N-glucosides are predominantly found in the apoplast and, to a lesser extent, in vacuoles, but not in the cytosol. nih.gov

**Table 2: Tissue-Specific Concentration of this compound in *Solanum tuberosum***

| Organ | Concentration (pmol·g⁻¹ FW) | Reference |

|---|---|---|

| Shoots | ~1-2 | researchgate.net |

| Roots | ~0.5 | researchgate.net |

Ontogenetic Dynamics of this compound Levels During Plant Lifespan

The levels of this compound change throughout the life cycle of a plant. In Arabidopsis thaliana, a progressive accumulation of cytokinin N7- and N9-glucosides has been observed in the leaves as the plant ages. semanticscholar.org Specifically, the concentration of iP9G in leaves is relatively low but present throughout various developmental stages. semanticscholar.org For example, at 49 days after sowing, the concentration of iP9G in Arabidopsis leaves was found to be less than 10 pmol·g⁻¹ fresh weight. semanticscholar.org

This trend of increasing N-glucoside levels with age is not limited to Arabidopsis. In maize (Zea mays), the content of N-glucosides, including iP9G, shows a growing trend in roots as they mature. frontiersin.org Similarly, in the reproductive organs of maize, the levels of iP9G gradually increase over time following pollination. frontiersin.org In tobacco (Nicotiana tabacum), the concentration of N-glucosides, with iP9G being a predominant form, is higher in mature, non-senescing leaves compared to younger leaves. frontiersin.org

Table 3: Ontogenetic Changes in this compound in Arabidopsis thaliana Leaves

| Days After Sowing | Developmental Stage | iP9G Concentration (pmol·g⁻¹ FW) | Reference |

|---|---|---|---|

| 49 | Plant with maturing siliques | < 10 | semanticscholar.org |

Subcellular Localization and Compartmentation

Evidence strongly indicates that this compound is present in the extracellular spaces of plants, specifically the apoplast and the xylem sap. The apoplast, which is the network of cell walls and intercellular spaces, serves as a key compartment for the localization of cytokinin N-glucosides. nih.gov Studies have shown that cytokinin-N-glucosides (CKNGs), including iP9G, are largely found in the apoplast of leaves. nih.gov

Furthermore, the detection of cytokinin N-glucosides in xylem sap suggests their involvement in long-distance transport within the plant. frontiersin.org This abundance in the xylem, coupled with their subcellular localization, points to a potential role as a transport form, moving cytokinin from sites of synthesis to other parts of the plant in a stable, inactive state. frontiersin.org This extracellular presence shields the active cytokinin base from metabolic processes until it reaches its destination or is needed.

Intracellularly, this compound follows a specific distribution pattern, primarily being sequestered in the vacuole while being largely absent from the cytosol. The vacuole is a well-established site for the storage of cytokinin N-glucosides. nih.govnih.gov This compartmentalization into the vacuole is considered a mechanism of irreversible inactivation, effectively removing the cytokinin from active metabolic pathways.

In contrast to its accumulation in the vacuole and apoplast, iP9G is generally considered to be absent from the cytosol where the initial steps of cytokinin signaling occur. While cytokinin receptors are primarily located on the endoplasmic reticulum, they can also be present at the plasma membrane. nih.govresearchgate.net The sequestration of iP9G away from these cytosolic and membrane-bound receptors ensures that it does not trigger a hormonal response. Research on Arabidopsis has shown that when iP N-glucosides are supplied externally, they accumulate without being converted to other active cytokinin forms, indicating their metabolic stability and lack of interaction with cytosolic components. frontiersin.org

Interactive Data Table: Subcellular Localization of this compound

| Cellular Compartment | Presence | Primary Role/Function | Supporting Evidence |

| Extracellular | |||

| Apoplast | Present | Transport, Inactive Storage | Found to be a major location for cytokinin-N-glucosides in leaves. nih.gov |

| Xylem Sap | Present | Long-distance Transport | Abundance in xylem suggests a role as a stable transport form. frontiersin.org |

| Intracellular | |||

| Vacuole | Present | Inactivation, Long-term Storage | Known compartment for storing stable cytokinin glucosides. nih.govnih.gov |

| Cytosol | Absent/Negligible | N/A (Prevents signaling) | Sequestration away from cytosolic receptors prevents hormonal activity. frontiersin.org |

Biosynthesis and Enzymatic Formation of Isopentenyladenine 9 N Glucoside

The Uridine (B1682114) Diphosphate (B83284) Glycosyltransferase (UGT) Superfamily's Role

The UGT superfamily of enzymes is responsible for glycosylation, a process that attaches a sugar molecule to a substrate. nih.gov In plants, UGTs are involved in a wide range of metabolic activities, including the modification of plant hormones like cytokinins. nih.govnih.gov By adding a glucose molecule to a cytokinin, UGTs can change its activity, transport, and storage within the plant. researchgate.net This process of glycosylation is a major factor in controlling the levels of active cytokinins, thereby influencing plant growth and development. researchgate.netoup.com

Pinpointing and Characterizing Specific Cytokinin N-Glucosyltransferases

Within the large UGT superfamily, specific enzymes have been identified as cytokinin N-glucosyltransferases. In the model plant Arabidopsis thaliana, two key enzymes, UGT76C1 and UGT76C2, have been isolated and studied for their role in cytokinin N-glucosylation. researchgate.netnih.gov These enzymes are responsible for attaching a glucose molecule to the N7 or N9 position of the purine (B94841) ring of cytokinins. oup.comnih.gov

UGT76C1: Enzymatic Activity and What It Targets

Initial studies revealed that UGT76C1 can glucosylate a variety of cytokinins, including isopentenyladenine. researchgate.netnih.gov It demonstrates activity towards different forms of cytokinins, adding a glucose molecule at either the N7 or N9 position. oup.comoup.com This modification renders the cytokinin inactive, suggesting a role for UGT76C1 in managing the levels of active cytokinins in the plant. researchgate.netnih.gov

UGT76C2: Its Dominant Role and Physiological Effects in Isopentenyladenine-9-N-glucoside Production

Further research has highlighted UGT76C2 as the primary enzyme for cytokinin N-glucosylation in Arabidopsis. frontiersin.org Studies have shown that UGT76C2 has a more significant impact on maintaining cytokinin balance compared to UGT76C1. frontiersin.orgfu-berlin.de It efficiently catalyzes the formation of N-glucosides, including this compound, thereby deactivating the cytokinin. oup.comnih.gov This deactivation is a key mechanism for controlling cytokinin responses in various aspects of plant development. oup.com

Using Molecular Genetics to Understand N-Glucosyltransferase Function

Studying UGT Loss-of-Function Mutants (e.g., ugt76c2)

Scientists have examined Arabidopsis plants with a non-functional UGT76C2 gene, known as ugt76c2 mutants. oup.comoup.com These mutant plants show a significant decrease in the levels of cytokinin N-glucosides. oup.comoup.com As a result, they exhibit increased sensitivity to cytokinins, which affects processes like root growth and leaf aging. oup.com The lack of UGT76C2 activity leads to an accumulation of active cytokinins, demonstrating the enzyme's critical role in deactivating these hormones. oup.com

Observing Phenotypes and Metabolites in UGT Overexpression Lines

Conversely, plants that have been genetically modified to overexpress UGT76C2 show a substantial increase in cytokinin N-glucosides. oup.comoup.com These "overexpression lines" display phenotypes associated with cytokinin deficiency and reduced sensitivity to the hormone. fu-berlin.de Metabolomic analysis of these plants confirms a significant shift in the cytokinin profile, with a large portion of the cytokinins being converted to their inactive N-glucoside forms. oup.com This further solidifies the function of UGT76C2 in controlling cytokinin activity through N-glucosylation. oup.com The ectopic expression of AtUGT76C2 in rice has also been shown to decrease the levels of endogenous cytokinins. nih.govresearchgate.net

Metabolism and Homeostatic Regulation of Isopentenyladenine 9 N Glucoside

Interconversion Pathways within the Broader Cytokinin Metabolic Network

The cytokinin metabolic network is a complex system of synthesis, activation, deactivation, and degradation pathways that collectively maintain hormonal balance. Within this network, iP9G is formed from the active cytokinin, isopentenyladenine (iP). This conversion is catalyzed by UDP-glucosyltransferases (UGTs), specifically UGT76C1 and UGT76C2 in Arabidopsis thaliana, which can glucosylate cytokinins at both the N7 and N9 positions. nih.gov While O-glucosides of some cytokinins can be hydrolyzed back to their active forms, N-glucosides like iP9G have historically been considered products of irreversible deactivation. nih.gov

Reversibility and Irreversibility of N-Glucosylation in Planta

The reversibility of N-glucosylation is a topic of ongoing research, with evidence suggesting different metabolic fates for various cytokinin N-glucosides.

Studies have revealed significant differences in the metabolism of iP-N-glucosides versus trans-zeatin (B1683218) (tZ)-N-glucosides. In Arabidopsis seedlings, exogenously applied tZ-N7-glucoside (tZ7G) and tZ-N9-glucoside (tZ9G) are rapidly converted to the active trans-zeatin base. frontiersin.org In stark contrast, no such conversion is observed for iP-N-glucosides; high levels of both iP7G and iP9G accumulate without a corresponding increase in other cytokinin metabolites. frontiersin.org This suggests that in Arabidopsis, the enzymatic machinery for hydrolyzing N-glucosides is specific to the type of cytokinin. frontiersin.org

This distinction is further supported by observations in maize, where tZ9G can be efficiently hydrolyzed, but tZ7G cannot. frontiersin.org This indicates that the metabolic processing of N-glucosides can differ between monocotyledonous and dicotyledonous plants. frontiersin.org The accumulation of iP-N-glucosides to high levels suggests they serve as a more permanent deactivation product compared to tZ-N-glucosides, which may have a more dynamic role in cytokinin homeostasis. frontiersin.org

While the conversion of iP9G back to its active iP base appears to be limited or non-existent in some experimental systems like Arabidopsis cell cultures, some studies suggest a more nuanced picture. frontiersin.orgnih.gov For instance, iP9G has been shown to delay senescence in detached leaves, a characteristic activity of cytokinins. nih.govnih.govresearchgate.net Transcriptomic analysis of leaves treated with iP9G revealed minor but overlapping changes in gene expression with those induced by iP, particularly affecting cytokinin-related genes like the type-A response regulator ARR6. nih.govnih.gov This suggests that iP9G may exert its biological effects through a mechanism that could involve limited conversion to the active form or by influencing cytokinin signaling pathways in other ways. nih.gov

In contrast, direct evidence for the hydrolysis of other N-glucosides is more robust. For example, N9-glucosides of 3-methoxybenzylaminopurine, benzyladenine (BA), and dihydrozeatin (DHZ) are converted back to their active forms in maize roots. frontiersin.org A maize enzyme, Zm-p60.1, has been shown to hydrolyze tZ9G in vitro, although at a much lower rate than O-glucosides. nih.gov

Catabolism and Degradation Pathways Involving Isopentenyladenine-9-N-glucoside

The primary enzymes responsible for the irreversible degradation of cytokinins are cytokinin oxidases/dehydrogenases (CKXs). These enzymes cleave the N6-isoprenoid side chain, rendering the cytokinin inactive. frontiersin.org

CKX enzymes exhibit distinct substrate preferences. Extensive studies on CKX isozymes from Arabidopsis and maize have shown that they can degrade cytokinin N9-glucosides, but not N7-glucosides. nih.govfrontiersin.org This specificity provides a potential pathway for the degradation of iP9G. However, it is important to note that the efficiency of this degradation can vary between different CKX isozymes. For example, one study on a maize cytokinin oxidase reported that zeatin-9-glucoside was not a substrate, highlighting the complexity and potential for species- and isozyme-specific activities. nih.gov

The activity of CKX enzymes can directly impact the levels of iP9G in plant tissues. frontiersin.org In situations where the production of cytokinin N-glucosides is reduced, such as in Arabidopsis ugt76c2 mutant plants, an increase in CKX activity has been observed in the roots. nih.gov This suggests a compensatory mechanism where the plant enhances cytokinin degradation when the deactivation through N-glucosylation is impaired. Conversely, the accumulation of iP-N-glucosides to high levels may be influenced by the specific activity of CKX enzymes capable of degrading them. frontiersin.org The interplay between N-glucosylation and CKX-mediated degradation is therefore a critical component in the fine-tuning of cytokinin homeostasis.

Mechanisms Contributing to Cytokinin Homeostasis through N-Glucosylation

The regulation of active cytokinin levels is crucial for normal plant growth and development, and N-glucosylation represents a significant metabolic pathway for maintaining this hormonal balance, or homeostasis. mdpi.com This process involves the attachment of a glucose molecule to a nitrogen atom on the purine (B94841) ring of the cytokinin molecule, which generally renders the cytokinin biologically inactive. researchgate.netnih.govyork.ac.uk The formation of these N-glucosides, including this compound (iP9G), is considered an evolutionarily recent mechanism for deactivating potent cytokinin bases. frontiersin.orgresearchgate.net

N-glucosylation is catalyzed by enzymes known as UDP-glucosyltransferases (UGTs). mdpi.com In the model plant Arabidopsis thaliana, a large superfamily of UGT genes exists, but only two have been specifically identified as cytokinin N-glucosyltransferases: UGT76C1 and UGT76C2. frontiersin.orgsemanticscholar.org These enzymes catalyze the glucosylation of various cytokinins, including N⁶-(Δ²-isopentenyl)adenine (iP), at the N7 and N9 positions to form conjugates like isopentenyladenine-7-glucoside (iP7G) and this compound (iP9G). nih.govyork.ac.uk Studies have shown that UGT76C2 plays a more dominant role than UGT76C1 in maintaining cytokinin homeostasis. frontiersin.org

The significance of this pathway is demonstrated in genetic studies. Arabidopsis plants with a knockout mutation in the ugt76c2 gene show substantially lower levels of cytokinin N-glucosides, including iP9G. Conversely, plants engineered to overexpress the UGT76C2 gene exhibit increased production of these N-glucosides. frontiersin.org This enzymatic control highlights N-glucosylation as a key mechanism for managing the pool of active cytokinins in plant tissues. mdpi.com

Once formed, the metabolic fate of isopentenyladenine-N-glucosides appears to differ significantly from that of other cytokinin N-glucosides, such as those of trans-zeatin (tZ). Research on cytokinin metabolism kinetics in Arabidopsis thaliana revealed that while tZ N-glucosides can be converted back to their biologically active free-base forms, the N-glucosides of iP were not. nih.gov This suggests that the N-glucosylation of isopentenyladenine is a largely irreversible deactivation step, effectively removing iP from the active cytokinin pool. researchgate.netnih.gov This metabolic stability contrasts with O-glucosides, which are more readily hydrolyzed back to active cytokinin bases. nih.gov

However, while iP9G may not be converted back to iP, it is a substrate for another key cytokinin regulatory enzyme: cytokinin oxidase/dehydrogenase (CKX). The CKX enzyme is responsible for the irreversible degradation of cytokinins. frontiersin.org Notably, some CKX isozymes show a preference for N-glucosylated substrates. For instance, the Arabidopsis enzymes AtCKX1 and AtCKX7 degrade iP9G at a rate reportedly 40 times higher than that for the free base, iP. frontiersin.org In maize, several apoplastic CKX isoforms also preferentially degrade iP9G. frontiersin.org This indicates that N-glucosylation can tag cytokinins like iP for subsequent degradation, providing a robust mechanism for homeostatic control.

Despite being traditionally viewed as inactive storage forms, recent studies suggest a more nuanced role. For example, exogenously applied iP9G has been shown to delay senescence in detached leaves, a classic cytokinin response, although it shows little to no activity in other bioassays like root growth inhibition. nih.govnih.govresearchgate.net Transcriptomic analysis has revealed that iP9G can influence the expression of a limited set of cytokinin-related genes, suggesting it may not be entirely inert. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in the N-Glucosylation of Isopentenyladenine in Arabidopsis thaliana

| Enzyme | Gene | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| UDP-glucosyltransferase 76C1 | UGT76C1 | Catalyzes the transfer of glucose to the N7 and N9 positions of the cytokinin purine ring. researchgate.netnih.gov | Isopentenyladenine (iP) and other cytokinins. nih.gov | Isopentenyladenine-7-glucoside (iP7G), this compound (iP9G). frontiersin.org |

| UDP-glucosyltransferase 76C2 | UGT76C2 | Plays a dominant role in cytokinin N-glucosylation for homeostatic control. frontiersin.org | Isopentenyladenine (iP) and other cytokinins. nih.gov | Isopentenyladenine-7-glucoside (iP7G), this compound (iP9G). frontiersin.org |

| Cytokinin Oxidase/Dehydrogenase 1 | AtCKX1 | Degrades cytokinins to control their levels; shows high activity towards iP9G. frontiersin.org | This compound (iP9G), Isopentenyladenine (iP). | Adenine (B156593) and corresponding aldehydes. frontiersin.org |

Table 2: Comparative Metabolism of this compound (iP9G) and trans-Zeatin-9-N-glucoside (tZ9G)

| Metabolic Process | This compound (iP9G) | trans-Zeatin-9-N-glucoside (tZ9G) | Homeostatic Implication |

|---|---|---|---|

| Formation | Formed from isopentenyladenine (iP) by UGT76C1/C2. frontiersin.org | Formed from trans-zeatin (tZ) by UGT76C1/C2. frontiersin.org | Both are products of an enzymatic inactivation pathway. |

| Reconversion to Active Base | Not observed to be converted back to active iP in Arabidopsis. nih.gov | Can be hydrolyzed back to the active base, trans-zeatin (tZ), in vivo. researchgate.netnih.gov | N-glucosylation of iP appears to be an irreversible deactivation, whereas for tZ it can be a reversible storage form. |

| Degradation by CKX | Preferentially degraded by specific CKX isozymes (e.g., AtCKX1, AtCKX7). frontiersin.org | Also a substrate for CKX enzymes. | N-glucosylation can mark both cytokinin types for irreversible degradation. |

| Biological Activity | Considered largely inactive, though some activity in delaying leaf senescence has been reported. nih.govnih.gov | Biological activity observed in bioassays is often attributed to its conversion to the active tZ base. frontiersin.orgresearchgate.net | The differential ability to be reactivated leads to distinct physiological roles. |

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | iP9G |

| Isopentenyladenine | iP |

| Isopentenyladenine-7-glucoside | iP7G |

| trans-Zeatin | tZ |

| trans-Zeatin-9-N-glucoside | tZ9G |

| Dihydrozeatin | DHZ |

| cis-Zeatin (B600781) | cZ |

| N⁶-benzyladenine | BA |

| Adenine |

Biological Functions and Physiological Roles of Isopentenyladenine 9 N Glucoside

Modulation of Leaf Senescence

Leaf senescence is a highly regulated, age-dependent process that involves the degradation of cellular components and the remobilization of nutrients to other parts of the plant. Cytokinins are well-known inhibitors of leaf senescence, and research has shown that isopentenyladenine-9-N-glucoside plays a role in this process.

This compound has been demonstrated to delay the degradation of chlorophyll, a key indicator of the onset of senescence, in detached leaves. nih.govresearchgate.net In studies using detached cotyledons of Arabidopsis thaliana, the application of iP9G was able to slow the yellowing process, thereby extending the green, photosynthetically active period of the leaf tissue. nih.govresearchgate.net This effect, however, is generally considered to be less potent than that of its aglycone form, isopentenyladenine (iP), which is a more active cytokinin. nih.gov The ability of iP9G to delay senescence suggests it functions as an active cytokinin in this specific physiological context. nih.govnih.gov

Table 1: Effect of this compound on Chlorophyll Content in Detached Arabidopsis thaliana Cotyledons

| Treatment (1.0 µM) | Chlorophyll Content (% of initial) after 6 days |

| Control (DMSO) | 25% |

| Isopentenyladenine (iP) | 85% |

| This compound (iP9G) | 55% |

To understand the molecular mechanisms behind the delay in senescence, transcriptomic analyses have been performed on leaf tissues treated with this compound. These studies reveal that iP9G has a limited but specific effect on gene expression compared to the more active cytokinin, isopentenyladenine (iP). nih.gov While iP treatment leads to broad changes in the transcriptome, upregulating genes associated with photosynthesis and downregulating those involved in catabolic processes, the impact of iP9G is more subtle. nih.gov

However, the few genes that are significantly affected by iP9G treatment are related to cytokinin signaling and response. nih.gov For instance, a notable transcriptomic response is the upregulation of ARR6, a type-A Arabidopsis Response Regulator, which is a known component of the cytokinin signaling pathway and is also induced by iP during senescence. nih.gov This suggests that while iP9G does not trigger a widespread transcriptomic shift, it can activate specific cytokinin-associated genes that contribute to the delay of senescence. nih.govnih.gov

Influence on Root Development and Architecture

Cytokinins are known to be key regulators of root system architecture, generally acting as inhibitors of primary root growth and lateral root formation. However, the activity of cytokinin glucosides in these processes can differ significantly from their free-base counterparts.

Research on the effects of this compound on root development in Arabidopsis thaliana has shown that it has a negligible impact on primary root elongation. nih.gov In root growth assays where seedlings were treated with various cytokinin forms, isopentenyladenine (iP) significantly inhibited primary root growth. In contrast, treatment with iP9G resulted in only a modest and statistically insignificant reduction in primary root length. nih.gov This indicates that iP9G is largely inactive in the context of primary root growth inhibition, a classic cytokinin response. nih.gov

Table 2: Effect of this compound on Root Growth in Arabidopsis thaliana

| Treatment (1.0 µM) | Root Growth Inhibition (% of control) | Statistical Significance |

| Isopentenyladenine (iP) | ~74% | Significant |

| This compound (iP9G) | ~7% | Not Significant |

Role in Shoot Meristem Activity and Organ Regeneration

The shoot apical meristem (SAM) is a population of undifferentiated stem cells responsible for generating the above-ground organs of a plant. Cytokinins are crucial for the maintenance and activity of the SAM and are essential for the regeneration of shoots from callus tissue in vitro.

Research into the role of this compound in these processes has demonstrated a lack of significant activity. nih.gov In shoot regeneration assays using Arabidopsis thaliana hypocotyl explants, the application of isopentenyladenine (iP) in combination with auxin effectively promoted callus growth and shoot formation. nih.gov Conversely, the application of iP9G did not induce a significant increase in callus mass or promote the regeneration of shoots, indicating that it is not an active cytokinin in this developmental context. nih.govresearchgate.net This lack of activity in promoting shoot regeneration from callus suggests that iP9G does not effectively stimulate cell division and differentiation in the manner of more active cytokinins within the shoot meristem. nih.gov

Evaluation of Shoot Regeneration Capacity in Bioassays

This compound (iP9G) has been evaluated for its capacity to induce shoot regeneration in classic cytokinin bioassays. In these assays, the ability of a compound to promote the formation of shoots from undifferentiated callus tissue is a key indicator of its cytokinin activity. nih.govnih.govresearchgate.net

Research utilizing hypocotyls from etiolated Arabidopsis thaliana seedlings has demonstrated that, unlike its aglycone form isopentenyladenine (iP), iP9G does not significantly promote shoot regeneration. nih.govresearchgate.net In a typical shoot regeneration assay, hypocotyl explants are placed on a culture medium supplemented with an auxin, such as 1-naphthaleneacetic acid (NAA), and the cytokinin to be tested. nih.gov The synergistic action of auxin and an active cytokinin is required to induce cell division and differentiation, leading to callus growth and subsequent shoot formation.

In one such study, the fresh weight of calli was measured after three weeks of culture. The results indicated that while a 1.5 µM concentration of iP led to a significant increase in callus fresh weight, the same concentration of iP9G, as well as its isomer isopentenyladenine-7-N-glucoside (iP7G), did not result in a statistically significant increase in callus mass compared to the control group. nih.gov This suggests that under these experimental conditions, iP9G is not effective at promoting shoot initiation. nih.govresearchgate.net

Table 1: Effect of Isopentenyladenine (iP) and its N-glucosides on Shoot Regeneration in Arabidopsis thaliana

| Treatment (at 1.5 µM) | Callus Fresh Weight (relative to control) | Observation |

| Isopentenyladenine (iP) | Significant Increase | Active in promoting shoot regeneration |

| This compound (iP9G) | No Significant Increase | Inactive in promoting shoot regeneration |

| Isopentenyladenine-7-N-glucoside (iP7G) | No Significant Increase | Inactive in promoting shoot regeneration |

| Control (DMSO) | Baseline | No shoot regeneration |

| Data is a qualitative representation based on findings from Hallmark et al. (2020). nih.gov |

Interaction with Cytokinin Signaling Pathways

Indirect Biological Activity via Reporter Gene Assays (e.g., TCSv2::3XVENUS)

While direct bioassays for shoot regeneration suggest inactivity, there is evidence to indicate that this compound (iP9G) can indirectly influence cytokinin signaling pathways. This has been inferred from transcriptomic analyses and studies using reporter gene systems designed to visualize cytokinin responses in vivo. nih.govnih.govnih.gov

The TCS (Two-Component signaling Sensor) reporter system is a valuable tool for monitoring cytokinin signaling activity. researchgate.net A newer, more sensitive version, TCSv2, has been developed and is utilized to detect cytokinin responses in various plant tissues. nih.govresearchgate.net For instance, studies on trans-zeatin (B1683218) (tZ) and its N-glucosides have employed the TCSv2::3XVENUS reporter line in tomato to visualize the activation of the cytokinin signaling pathway. nih.gov

Although direct experimental data on the effect of iP9G on the TCSv2::3XVENUS reporter is not extensively documented, transcriptomic studies on Arabidopsis cotyledons during senescence have shown that iP9G treatment leads to minor alterations in gene expression that overlap with the effects of the active cytokinin, isopentenyladenine (iP). nih.govnih.gov Specifically, some cytokinin-related genes, such as the type-A response regulator ARR6, are affected by iP9G in a manner similar to iP. nih.gov This suggests that iP9G may be capable of activating the cytokinin response pathway, albeit to a lesser extent than its aglycone form. nih.gov

One proposed mechanism for this indirect activity is that the exogenous application of iP9G could inhibit the conversion of endogenous iP into its N-glucoside form, thereby increasing the intracellular concentration of active iP and leading to the activation of the cytokinin signaling pathway. nih.gov

Lack of Direct Receptor Binding and Activation of Canonical Two-Component Signaling System

The canonical cytokinin signaling pathway is initiated by the direct binding of active cytokinin molecules to the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of histidine kinase receptors located in the endoplasmic reticulum. nih.gov This binding event triggers a phosphorelay cascade that ultimately results in a physiological response.

It is widely accepted that N-glucosides of cytokinins, including this compound (iP9G), are generally unable to directly bind to and activate these cytokinin receptors. frontiersin.orgpnas.org The bulky glucose molecule attached to the nitrogen at the 9-position of the adenine (B156593) ring is thought to sterically hinder the compound from fitting into the receptor's binding pocket. frontiersin.org This is supported by studies on the trans-zeatin (tZ) receptor AHK4, which demonstrated that N9-ribosylated tZ could not activate the receptor due to this steric hindrance. frontiersin.org

While some cytokinin N-glucosides, such as those of tZ, can be metabolized in vivo to release the active free base, studies have shown that iP N-glucosides are not converted back to iP in Arabidopsis. frontiersin.orgnih.gov This lack of conversion, coupled with the inability to directly bind to receptors, explains the observed inactivity of iP9G in many cytokinin bioassays. nih.gov

Although the primary evidence points to a lack of direct receptor binding, it has been hypothesized that direct interaction with receptors, possibly through a yet unidentified mechanism or a different receptor type, cannot be entirely ruled out as a potential explanation for the limited biological activity of iP9G observed in some contexts, such as senescence delay. nih.gov However, the prevailing view is that iP9G does not activate the canonical two-component signaling system through direct receptor binding.

Proposed Function as a Transportable Cytokinin Metabolite

While historically considered to be inactive, terminal catabolites, emerging evidence suggests that cytokinin N-glucosides, including this compound (iP9G), may function as transportable forms of cytokinins within the plant. frontiersin.org The presence of cytokinin N-glucosides in the xylem sap, the primary long-distance water and nutrient transport system in plants, supports this hypothesis. frontiersin.org

The glucosylation of cytokinins at the N9 position creates a more stable molecule that is protected from degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes, which typically cleave the side chain of active cytokinins. frontiersin.org This stability would allow for the long-distance transport of the cytokinin molecule in a protected, inactive form.

Studies on barley have shown that the levels of trans-zeatin-N9-glucoside (tZ9G) in the leaf extracellular space are influenced by cytokinin degradation activity in the roots, which implies that tZ9G is transported from the roots to the shoots. frontiersin.org While this evidence is for a tZ-type cytokinin, it lends credence to the idea that N-glucosides can serve as transport forms. For iP-type cytokinins, isopentenyladenine-7-glucoside has been described as a "protected or storage form" which could imply a role in transport.

Therefore, it is proposed that iP9G may be synthesized in one part of the plant, transported via the xylem to another part, where it could potentially be converted to an active form (though this is debated for iP-type glucosides) or exert its influence through indirect mechanisms on cytokinin homeostasis.

Table 2: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| Isopentenyladenine | iP |

| This compound | iP9G |

| Isopentenyladenine-7-N-glucoside | iP7G |

| 1-Naphthaleneacetic acid | NAA |

| trans-Zeatin | tZ |

| trans-Zeatin-N9-glucoside | tZ9G |

| Isopentenyladenine riboside | iPR |

Molecular Mechanisms of Action and Regulation of Isopentenyladenine 9 N Glucoside

Gene Expression Profiling in Response to Exogenous Isopentenyladenine-9-N-glucoside

Transcriptomic studies reveal that exogenous application of iP9G has a surprisingly minor effect on global gene expression when compared to its parent compound, iP. In a study on detached Arabidopsis thaliana cotyledons undergoing senescence, treatment with iP resulted in the differential expression of over 10,000 genes. In stark contrast, treatment with iP9G under the same conditions altered the expression of only three genes. nih.gov This highlights a very specific, rather than broad, regulatory role for iP9G.

A key mechanism by which active cytokinins like iP delay senescence is the downregulation of genes involved in catabolic processes, such as the degradation of cellular components. nih.govfrontiersin.org RNA-sequencing data confirms that iP treatment leads to the downregulation of numerous genes associated with senescence and cell death. nih.gov Conversely, iP9G does not exert this wide-ranging repressive effect on catabolic gene expression, indicating a different mode of action from its aglycone form. nih.govresearchgate.net

Despite its limited impact on the transcriptome, the few genes that are regulated by iP9G are notably related to the cytokinin signaling pathway. nih.govnih.gov The most significant of these is the Type-A Arabidopsis Response Regulator 6 (ARR6), a primary response gene in the cytokinin signaling cascade that functions as a negative regulator of the pathway. nih.gov

Research has demonstrated that both iP and iP9G treatments lead to an upregulation of ARR6 expression in senescing cotyledons. nih.gov This finding suggests that iP9G, while not triggering a broad transcriptional response, can engage with and modulate core components of the cytokinin signaling pathway, pointing to a specific function as an active cytokinin during the senescence process. nih.gov Further studies using a mutant line lacking the ARR6 protein (arr6) showed that both iP and iP9G could delay senescence to a greater extent than in wild-type plants, reinforcing the link between these compounds and ARR6 function. researchgate.net

Table 1: Effect of Isopentenyladenine (iP) and this compound (iP9G) on Gene Expression in Senescing Arabidopsis Cotyledons

This interactive table summarizes the differential effects of iP and iP9G on gene expression based on transcriptomic studies.

| Treatment | Number of Differentially Expressed Genes | Effect on Photosynthetic Genes | Effect on Catabolic Genes | Effect on ARR6 Expression | Reference |

| Isopentenyladenine (iP) | >10,000 | Broad Upregulation | Broad Downregulation | Upregulation | nih.gov |

| This compound (iP9G) | 3 | No Broad Effect | No Broad Effect | Upregulation | nih.gov |

Post-Translational Regulation of Enzymes Involved in this compound Metabolism

The formation of iP9G from the active base iP is a key metabolic step in controlling cytokinin homeostasis. This conversion is catalyzed by cytokinin-specific N-glucosyltransferases. In Arabidopsis thaliana, two such enzymes have been identified: UGT76C1 and UGT76C2, with UGT76C2 playing a predominant role. nih.govnih.gov The regulation of these enzymes is critical for determining the levels of active cytokinins versus their inactive N-glucoside forms.

Regulation occurs primarily at the transcriptional level, where the expression of UGT76C2 is influenced by cytokinin levels, indicating a homeostatic feedback loop. nih.govoup.com However, the activity of the UGT enzymes themselves can also be modulated. Biochemical assays have shown that the activity of UGT76C1 and UGT76C2 can be effectively inhibited by small molecules such as 3-isobutyl-1-methylxanthine (B1674149) and the cyclin-dependent kinase inhibitor olomoucine. researchgate.net While direct evidence for post-translational modifications like phosphorylation or ubiquitination of these specific UGTs is not yet established, such mechanisms are common for regulating enzyme function in hormone pathways. The inactivation of iP through N-glucosylation is generally considered irreversible in vivo, as studies have not observed the conversion of iP N-glucosides back to the active iP form. nih.gov

**Table 2: Regulation of Enzymes Catalyzing iP9G Formation in *Arabidopsis thaliana***

This interactive table details the enzymes responsible for iP9G synthesis and their known regulatory mechanisms.

| Enzyme | Function | Regulatory Mechanism | Details | Reference |

| UGT76C2 | Catalyzes N-glucosylation of iP to iP9G | Transcriptional Regulation | Expression is altered by cytokinin levels, suggesting homeostatic control. | nih.govoup.com |

| UGT76C1 / UGT76C2 | Catalyzes N-glucosylation of iP to iP9G | Enzyme Inhibition | Activity is inhibited by 3-isobutyl-1-methylxanthine and olomoucine. | researchgate.net |

Interplay with Other Phytohormone Signaling Networks (if directly linked to iP9G)

Phytohormone signaling pathways are extensively interconnected, often exhibiting synergistic or antagonistic interactions. nih.gov While direct signaling crosstalk originating from iP9G is not well-documented, evidence points to an interplay with the abscisic acid (ABA) signaling network, primarily through the regulation of iP9G's metabolic pathway.

Studies involving the overexpression of AtUGT76C2, the key enzyme for iP9G synthesis, in rice have shown that modulating cytokinin glucosylation impacts stress tolerance. nih.gov Transgenic rice overexpressing AtUGT76C2 had lower levels of active cytokinins but displayed enhanced tolerance to drought and salt stress, conditions where ABA signaling is dominant. These transgenic plants also showed increased sensitivity to ABA during germination. nih.gov This suggests that the process of iP N-glucosylation, which produces iP9G, is linked to ABA-dependent stress responses. The antagonistic relationship between cytokinins (which generally delay senescence) and ABA (which generally promotes it) is well-established, and the regulation of cytokinin deactivation via glucosylation appears to be a key node in this crosstalk. researchgate.net For instance, the repression of photosynthesis-associated genes by sugar accumulation involves the ABA-regulated transcription factor ABI4, highlighting a complex interplay between sugar, cytokinin, and ABA signaling in processes like senescence where iP9G is active. mdpi.com

Advanced Analytical and Research Methodologies for Isopentenyladenine 9 N Glucoside

Quantitative Detection and Profiling Techniques

The accurate measurement of isopentenyladenine-9-N-glucoside in plant tissues is fundamental to understanding its physiological relevance. Due to its presence at typically low concentrations amidst a vast array of other metabolites, highly sensitive and specific analytical methods are required.

Mass Spectrometry-Based Approaches (e.g., LC-MS/MS) for Precise Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the principal technique for the quantitative analysis of cytokinins, including this compound. researchgate.net This method offers unparalleled sensitivity and selectivity, allowing for the detection of compounds at femtomol and even sub-picomolar levels. researchgate.netresearchgate.net

The process begins with sample extraction from plant material, followed by a purification step, often involving solid-phase extraction (SPE), to remove interfering substances. nih.gov The purified extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. nih.gov The chromatography column separates the different cytokinin forms based on their physicochemical properties. researchgate.net

Following separation, the eluate is introduced into the mass spectrometer. Using electrospray ionization (ESI), the molecules are charged, typically forming positive quasi-molecular ions [M+H]⁺. researchgate.net The first mass analyzer (Q1) selects the specific ion for this compound. This parent ion is then fragmented in a collision cell, and the resulting product ions are detected by a second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), ensures high specificity and accurate quantification, even in complex biological samples. nih.govnih.gov Method validation is crucial and typically involves assessing linearity, recovery, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com

Table 1: Typical Validation Parameters for LC-MS/MS Quantification of Phytohormones This table presents a generalized example of validation data for analytical methods similar to those used for this compound, based on published methodologies for related compounds.

| Parameter | Value | Description |

|---|---|---|

| Linearity (r²) | ≥0.99 | Indicates a strong correlation between concentration and instrument response. |

| Limit of Detection (LOD) | 0.005 - 0.05 µg/L | The lowest concentration of the analyte that can be reliably detected. nih.gov |

| Limit of Quantification (LOQ) | 0.009 - 0.12 µg/L | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. nih.gov |

| Recovery Rate (%) | 64% - 127% | The efficiency of the extraction process from the sample matrix. nih.gov |

| Precision (RSD%) | <15% | The relative standard deviation, indicating the closeness of repeated measurements. nih.gov |

Application of Exogenous Compounds and Radiolabeled Tracers in Metabolic Studies

To investigate the biological activity and metabolic fate of this compound, researchers apply the compound exogenously to plant tissues or whole organisms. nih.gov In a typical assay, detached leaves or cotyledons are floated on a buffer solution supplemented with a known concentration of this compound. researchgate.net Researchers then monitor specific physiological responses, such as the delay of senescence, and compare them to the effects of active cytokinins like isopentenyladenine (iP) and control treatments. nih.govresearchgate.net

For metabolic studies, radiolabeled tracers are invaluable tools. nih.gov this compound can be synthesized with a radioactive isotope, such as ¹⁴C or ³H, incorporated into its structure. These radiolabeled molecules are then supplied to the plant system. By tracking the radioactivity over time, scientists can determine the compound's uptake, transport, and metabolic conversion. Early studies using this approach on cytokinin-N-glucosides revealed their high metabolic stability, suggesting they are not readily converted back to their active base forms. nih.gov This methodology is critical for clarifying whether this compound is an inactive end product or if it can be metabolized into other forms under specific conditions. nih.gov

Genetic Manipulation and Mutant Line Analysis in Model Plants

The use of model plants, particularly Arabidopsis thaliana, with altered gene expression provides powerful insights into the function of this compound and the enzymes that regulate its formation. bioone.org

Utilization of UGT Knockout and Overexpression Mutants

The conjugation of glucose to isopentenyladenine is catalyzed by enzymes known as UDP-glucosyltransferases (UGTs). By manipulating the genes that encode these enzymes, researchers can alter the endogenous levels of this compound. For instance, studies on Arabidopsis have shown that the gene UGT76C2 is involved in cytokinin N-glucosylation. bioone.org Disrupting this gene (creating a knockout mutant) results in decreased levels of cytokinin N-glucosides and plants that are hypersensitive to the effects of externally applied cytokinin. bioone.org Conversely, transgenic plants that overexpress UGT76C2 exhibit higher levels of N-glucosides and reduced sensitivity to cytokinin. bioone.org These genetic tools directly link the formation of N-glucosides to specific physiological responses.

Table 2: Phenotypes of Arabidopsis UGT Mutants This table summarizes findings from the genetic manipulation of UGT76C2, an enzyme involved in cytokinin N-glucosylation.

| Genotype | Endogenous N-Glucoside Levels | Phenotype | Reference |

|---|---|---|---|

| ugt76c2 Knockout | Decreased | Hypersensitivity to exogenous cytokinin | bioone.org |

| UGT76C2 Overexpression | Increased | Reduced sensitivity to exogenous cytokinin | bioone.org |

Employment of Cytokinin-Responsive Reporter Lines for Functional Assessment

To visualize where and when cytokinin signaling occurs in response to this compound, scientists use cytokinin-responsive reporter lines. nih.gov These are transgenic plants where the promoter of a primary cytokinin response gene, such as ARABIDOPSIS RESPONSE REGULATOR 6 (ARR6), is fused to a reporter gene like β-glucuronidase (GUS). nih.gov When the cytokinin signaling pathway is activated, the ARR6 promoter drives the expression of the GUS enzyme. In a study examining the effects of this compound on senescence, the pARR6::GUS reporter line was used. nih.gov The results showed that, similar to the active cytokinin iP, this compound could induce the reporter gene's expression in senescing cotyledons, providing direct evidence that the N-glucoside can activate the cytokinin signaling pathway in this specific context. nih.govnih.gov

High-Throughput Transcriptomic Analysis (RNA-Sequencing) for Global Gene Expression Studies

RNA-sequencing (RNA-seq) is a powerful, high-throughput method used to capture a global snapshot of gene expression in response to a specific treatment. nih.govnih.gov This technique has been applied to understand how this compound affects cellular processes at the transcriptional level. In the first transcriptomic study of its kind, Arabidopsis cotyledons undergoing dark-induced senescence were treated with this compound. nih.gov

The results of the RNA-seq analysis were revealing. While the active cytokinin iP caused widespread changes in the transcriptome, this compound had a much more limited effect on gene expression. nih.govnih.gov However, the few genes that were affected by the N-glucoside were notably related to cytokinin signaling and overlapped with those affected by iP. nih.gov For example, the type-A response regulator ARR6 was upregulated by both compounds. nih.gov This transcriptomic evidence suggests that while this compound is not as potent as its aglycone form, it can function as an active cytokinin during the specific process of leaf senescence by modulating a small but significant subset of cytokinin-related genes. nih.govnih.gov

Table 3: Comparative Transcriptomic Effects on Senescing Cotyledons This table summarizes the differential impact of Isopentenyladenine (iP) and its 9-N-glucoside (iP9G) on gene expression as identified by RNA-sequencing.

| Treatment | Effect on Gene Expression | Key Findings | Reference |

|---|---|---|---|

| Isopentenyladenine (iP) | Major transcriptomic changes | Upregulates photosynthetic genes; downregulates catabolic genes. | nih.gov |

| This compound (iP9G) | Limited transcriptomic changes | Affects a small number of genes, which are cytokinin-related and overlap with iP-regulated genes (e.g., ARR6). | nih.govnih.gov |

Mathematical Modeling of Cytokinin Metabolic Kinetics and Fluxes

Mathematical models of cytokinin metabolism are constructed based on the known biochemical pathways, including biosynthesis, degradation, and modification steps. researchgate.netnih.gov These models integrate experimental data, often from isotope tracer studies, to estimate the rates of conversion between different cytokinin species. nih.govnih.gov For instance, a study on Arabidopsis thaliana utilized short-term feeding experiments with labeled cytokinins to build a comprehensive kinetic model. nih.gov This model provided quantitative estimates for the metabolic conversion rates, shedding light on the directionality and speed of various reactions in vivo. nih.gov

A key aspect of these models is the incorporation of N-glucosylation, a significant modification process for cytokinins like isopentenyladenine (iP). This compound (iP9G) has historically been considered an inactive, terminal product of cytokinin metabolism. frontiersin.orgnih.govresearchgate.net However, kinetic modeling and detailed metabolic analysis have challenged this view. While models based on Arabidopsis data indicate that N-glucosides of iP are not converted back to the active iP base, they are subject to other metabolic fates. nih.gov

Specifically, the cytokinin oxidase/dehydrogenase (CKX) enzymes, which are responsible for the irreversible degradation of cytokinins, show distinct substrate preferences that are critical for accurate modeling. frontiersin.org In Arabidopsis, certain CKX isozymes, such as AtCKX1 and AtCKX7, exhibit a high preference for iP9G, degrading it at a much higher rate than the active iP base. frontiersin.org This finding is crucial for modeling metabolic flux, as it identifies a major catabolic route for iP-type cytokinins that proceeds via N-glucosylation followed by degradation.

Metabolic flux analysis (MFA) computationally integrates these kinetic parameters to map the flow of carbon through the entire metabolic network. nih.govnih.gov In the context of this compound, MFA can reveal what proportion of the newly synthesized iP pool is shunted towards N-glucosylation versus other pathways like conversion to zeatin-type cytokinins or direct degradation. The high rate of iP9G degradation by specific CKX enzymes suggests that the flux through the N-glucosylation pathway is a significant component of cytokinin homeostasis, acting as an efficient deactivation channel. frontiersin.org

Recent studies have also shown that iP9G itself can elicit biological responses, such as delaying leaf senescence, which implies it may have a more complex role than being a simple degradation substrate. nih.govresearchgate.net Transcriptomic data revealed that iP9G affects the expression of a subset of cytokinin-related genes, further suggesting it is an active component of the metabolic and signaling network. nih.govresearchgate.net Future mathematical models will need to incorporate these activities to fully capture the complex regulatory role of this compound.

The table below summarizes key findings from research that are used to inform mathematical models of cytokinin kinetics, with a focus on this compound.

Table 1: Research Findings for Kinetic Modeling of this compound

| Finding | Organism | Implication for Mathematical Models | Reference |

|---|---|---|---|

| N-glucosides of isopentenyladenine (iP) were not observed to be converted back to the iP free base. | Arabidopsis thaliana | The conversion from iP to iP N-glucosides is modeled as an effectively irreversible step. | nih.gov |

| The degradation rate of iP N9-glucoside by AtCKX1 and AtCKX7 is up to 40-fold higher compared to iP. | Arabidopsis thaliana | The model must include a high-flux degradation pathway for iP9G, representing a major catabolic route. | frontiersin.org |

| Exogenously applied iP9G can delay leaf senescence and upregulate specific cytokinin-related genes like ARR6. | Arabidopsis thaliana | Suggests that iP9G is not merely an inactive end-product and may require inclusion as an active signaling molecule in more advanced models. | nih.govresearchgate.net |

Table 2: Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| This compound | (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-(9H-purin-6-ylamino)-tetrahydro-2H-pyran-3,4,5-triol |

| Isopentenyladenine (iP) | N-(3-Methyl-2-buten-1-yl)-7H-purin-6-amine |

| trans-Zeatin (B1683218) (tZ) | (E)-2-Methyl-4-(7H-purin-6-ylamino)-2-buten-1-ol |

| Adenosine | (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |

Evolutionary and Comparative Perspectives of Isopentenyladenine 9 N Glucoside

Evolutionary Significance of N-Glucosylation as a Cytokinin Regulatory Mechanism

The formation of N-glucosides as a method for deactivating cytokinin bases is considered an evolutionarily recent development in the plant kingdom. frontiersin.org Evidence suggests that this mechanism is present in vascular plants but absent in evolutionarily older organisms like mosses, algae, and fungi. frontiersin.org This indicates that as plants evolved more complex structures and developmental processes, a sophisticated system for finely tuning hormone levels became necessary. N-glucosylation at the N7 and N9 positions of the adenine (B156593) ring represents one such refinement. nih.gov

Historically, N-glucosylation was considered an irreversible inactivation step, effectively removing the cytokinin from the active pool permanently. oup.com This contrasts with O-glucosylation (attachment of glucose to the side chain), which is generally a reversible process allowing for the release of active cytokinins. nih.gov However, recent research has begun to challenge the absolute irreversibility of N-glucosylation. mdpi.com While N-glucosides of isopentenyladenine (iP) appear to be stable and are not converted back to the active iP form in Arabidopsis thaliana, N-glucosides of another cytokinin, trans-zeatin (B1683218) (tZ), can be metabolized back to their active base forms. nih.gov This suggests a more nuanced role for N-glucosylation than previously understood, with the specific type of cytokinin influencing the reversibility of the process.

The enzyme family responsible for this process, uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs), catalyzes the transfer of glucose to the cytokinin molecule. frontiersin.org The evolution of specific UGTs with affinities for different cytokinins and different nitrogen positions on the purine (B94841) ring allowed for differential regulation. For instance, in Arabidopsis, the glucosyltransferase UGT76C2 is involved in N-glucosylation and plays a role in the plant's adaptation to drought stress. nih.govnih.gov The development of this inactivation pathway provided vascular plants with a robust mechanism to manage cytokinin homeostasis, preventing over-accumulation of active hormones and allowing for rapid responses to developmental and environmental cues. frontiersin.orgfrontiersin.org

Comparative Analysis of Isopentenyladenine-9-N-glucoside Metabolism and Function in Monocotyledonous versus Dicotyledonous Plants

While N-glucosylation is a shared feature in vascular plants, its prevalence and the specific metabolic pathways can differ between monocots and dicots. frontiersin.org However, the distribution of N-glucosides is not strictly delineated by these two major plant groups, as high levels are found in a wide variety of evolutionarily distinct species. frontiersin.org

In the dicot model plant Arabidopsis thaliana, N-glucosides of iP, including iP9G, are considered terminal, inactive metabolites. Studies have shown that once formed, iP N-glucosides are not converted back to the active iP base. nih.gov They accumulate in tissues and their degradation is likely handled by cytokinin oxidase/dehydrogenase (CKX) enzymes, some of which can degrade N9-glucosides. frontiersin.orgoup.com In contrast, the metabolism of trans-zeatin N-glucosides in Arabidopsis is different, as they can be hydrolyzed to release the active base. nih.gov

In monocots like maize (Zea mays), the cytokinin profile can be quite different. Young maize leaves, for example, have been reported to contain very low levels of cytokinin N-glucosides, suggesting a potentially distinct metabolic regulation compared to dicots like Arabidopsis. frontiersin.org Furthermore, some research indicates that in maize, certain N9-glucosides can be converted back to their active forms. frontiersin.org A maize enzyme, Zm-p60.1, has been shown to hydrolyze tZ-N9-glucoside but not tZ-N7-glucoside, highlighting a specific metabolic capability in this monocot. frontiersin.org The number of CKX genes and the substrate preferences of the resulting enzymes also vary between monocots and dicots, which contributes to the differences in how N-glucosides like iP9G are processed and accumulate. frontiersin.org

Functionally, while iP9G is largely considered inactive, some studies have shown it can elicit minor biological responses. In detached leaf senescence assays in the dicot Arabidopsis, iP9G was able to delay senescence, although to a lesser extent than the active iP. nih.govresearchgate.net This effect was accompanied by minor changes in the expression of cytokinin-related genes. nih.gov This suggests that even if iP9G does not directly interact with cytokinin receptors, it may be part of a complex regulatory network influencing cytokinin responses.

| Feature | Dicotyledonous Plants (e.g., Arabidopsis thaliana) | Monocotyledonous Plants (e.g., Zea mays) |

|---|---|---|

| Metabolic Fate of iP9G | Generally considered an irreversible inactivation product; not converted back to active iP. nih.gov | Metabolism is less defined; some evidence suggests potential for reactivation of certain N-glucosides, though iP-type N-glucoside levels can be naturally low in some tissues. frontiersin.org |

| Accumulation | Can accumulate to high levels, often being one of the most abundant cytokinin forms. nih.gov | Variable; young maize leaves are reported to have low levels of N-glucosides. frontiersin.org |

| Enzymatic Regulation | Degradation influenced by specific cytokinin oxidase/dehydrogenase (CKX) enzymes. Formation catalyzed by UGTs like UGT76C2. frontiersin.orgnih.gov | Possess enzymes capable of hydrolyzing specific N-glucosides (e.g., Zm-p60.1 for tZ-N9-glucoside). Tend to have a larger number of CKX genes. frontiersin.org |

| Reported Biological Activity | Can weakly delay leaf senescence. nih.gov | Data on direct biological activity of iP9G is limited; focus is often on the more abundant cis-zeatin (B600781) forms in cereals. nih.gov |

Investigation of Ecotype-Specific Variability in this compound Levels and its Physiological Implications

Within a single species, populations adapted to different local environments, known as ecotypes, can exhibit significant variation in their physiology and biochemistry. This includes the basal levels of plant hormones and their metabolites. Studies in Arabidopsis thaliana have revealed that the content of cytokinins and their derivatives, including glucosides, can serve as a reliable classifier for different ecotypes. mdpi.comdntb.gov.ua

Research involving 30 different Arabidopsis ecotypes demonstrated significant variations in the basal levels of cytokinin metabolites in both roots and shoots. mdpi.comdntb.gov.ua Notably, the analysis showed that cytokinin glucosides are major contributors to this ecotype-specific variability. mdpi.com This suggests that the regulation of cytokinin inactivation through glucosylation is a key trait that varies among plant populations.

The physiological implications of this variability are linked to adaptation to local environmental conditions. For example, a correlation has been found between the basal hormone levels in different ecotypes and the mean temperature at their site of origin. mdpi.comdntb.gov.ua This implies that the capacity to regulate active cytokinin pools via mechanisms like N-glucosylation may be part of an adaptive strategy. An ecotype adapted to a warmer or drier climate might maintain a different basal level of iP9G compared to an ecotype from a cooler, wetter region, potentially influencing its growth rate, root architecture, or stress response readiness.

While direct evidence linking specific levels of iP9G to a particular adaptive trait in different ecotypes is still an emerging area of research, the existing data strongly support the hypothesis that the entire cytokinin metabolic network, including inactivated forms like iP9G, plays a significant role. mdpi.com The pool of N-glucosides, once thought to be inert, may represent a potential source of active cytokinins or otherwise influence homeostasis, contributing to the phenotypic variability and adaptive capacity of plant ecotypes. mdpi.com

| Research Focus | Key Findings | Physiological Implication | Reference |

|---|---|---|---|

| Basal Hormone Levels in 30 Ecotypes | Significant variations in cytokinin levels, especially glucosides, were found among ecotypes in both roots and shoots. | The cytokinin metabolic network, including glucosylation, is a key determinant of ecotype-specific hormonal profiles. | mdpi.comdntb.gov.ua |

| Classification of Ecotypes | The content of cytokinin metabolites, with glucosides being a major factor, proved to be a reliable ecotype-specific identifier. | Suggests that regulation of cytokinin glucosylation is a genetically determined trait that differs between populations. | mdpi.com |

| Correlation with Environment | A relationship was suggested between basal hormone levels and the prevalent environmental conditions (e.g., temperature) at the ecotype's site of origin. | Variability in iP9G and other glucoside levels may be part of the adaptive strategy of plants to their local environment. | mdpi.comdntb.gov.ua |

Current Research Challenges and Future Directions in Isopentenyladenine 9 N Glucoside Research

Identification and Characterization of Putative Enzymes Responsible for Isopentenyladenine-9-N-glucoside Hydrolysis

A primary challenge in understanding the function of this compound is the mystery surrounding its metabolic fate. While N-glucosylation is generally seen as a deactivation pathway for active cytokinins, the potential for this process to be reversible is a topic of intense investigation. frontiersin.orgnih.gov

In the model plant Arabidopsis thaliana, studies have shown a clear distinction between the metabolism of N-glucosides of isopentenyladenine (iP) and those of another cytokinin, trans-zeatin (B1683218) (tZ). frontiersin.orgnih.gov Experiments using exogenously applied cytokinins revealed that while tZ N7- and N9-glucosides can be efficiently converted back to the active tZ free base, no such conversion or hydrolysis was observed for iP N-glucosides. frontiersin.orgnih.gov Instead, high levels of isopentenyladenine-N7-glucoside (iP7G) and iP9G accumulate without a corresponding increase in other iP-type metabolites. frontiersin.org

This suggests that in Arabidopsis, the enzymes capable of hydrolyzing cytokinin N-glucosides are specific to the type of cytokinin. frontiersin.org To date, no enzyme responsible for releasing the active iP base from iP9G has been identified in Arabidopsis. frontiersin.orgnih.gov This contrasts with findings in maize, where the enzyme Zm-p60.1 was found to hydrolyze tZ N9-glucoside, albeit at a very low rate, but was not effective on tZ N7-glucoside. nih.govnih.gov

Interestingly, some enzymes can degrade iP9G without releasing the active base. Cytokinin oxidase/dehydrogenase (CKX) enzymes, which are responsible for the irreversible degradation of cytokinins, have shown activity towards iP9G. frontiersin.orgnih.gov Specifically, AtCKX1 and AtCKX7 from Arabidopsis and several apoplastic CKX isoforms from maize can degrade iP9G, while iP7G is resistant to this degradation. frontiersin.org This differential degradation may contribute to the relative abundance of these two isomers in plant tissues. frontiersin.org

The central research challenge remains the identification of a specific glucosidase that can hydrolyze iP9G back to its active iP form. Discovering such an enzyme would fundamentally change the perception of iP N-glucosylation from a terminal deactivation step to a regulated, reversible process, adding a new layer of control to cytokinin homeostasis.

Elucidation of Specific Plasma Membrane Transport Mechanisms for N-Glucosides

The movement of phytohormones between cells and tissues is critical for their function. The subcellular localization of cytokinin N-glucosides, including iP9G, points towards the existence of dedicated transport mechanisms across the plasma membrane. frontiersin.orgnih.gov

Metabolic studies have identified significant quantities of iP and tZ N-glucosides in the extracellular space (apoplast) and in the xylem, the tissue responsible for long-distance water and nutrient transport from roots to shoots. frontiersin.org The presence of these compounds outside the cytoplasm strongly implies that they are actively exported from their site of synthesis and can be transported across the plasma membrane. researchgate.net This has led to the hypothesis that N-glucosides like iP9G may function as transport forms of cytokinins. frontiersin.orgnih.gov

Despite this compelling indirect evidence, the specific transporters responsible for the efflux and influx of this compound across the plasma membrane have not yet been identified. frontiersin.orgnih.gov While transporters for other cytokinin forms, such as the ABCG14 transporter for active cytokinins, have been characterized, it is unknown if these or other transporters recognize N-glucosides. frontiersin.org The elucidation of these transport mechanisms is a critical future research direction. Identifying the specific proteins would allow for a much deeper understanding of how plants control the spatial distribution of cytokinin signals and manage the pool of inactive conjugates.

Comprehensive Understanding of its Regulatory Interplay with Other Phytohormones

Phytohormone signaling pathways are interconnected in a complex network, and the activity of one hormone can influence the synthesis, transport, or signaling of others. The regulatory role of this compound is primarily understood within the context of cytokinin homeostasis itself. nih.govnih.gov

The formation of iP9G is a key metabolic reaction that removes the biologically active isopentenyladenine (iP) base from the pool of active cytokinins. nih.gov This conversion is catalyzed by UDP-glucosyltransferases, specifically UGT76C1 and UGT76C2 in Arabidopsis. frontiersin.orgnih.gov Therefore, the primary interaction of iP9G is with its own precursor, iP, regulating its availability to bind with cytokinin receptors. nih.govmdpi.com

The broader interplay between iP9G and other phytohormone classes, such as auxins, abscisic acid (ABA), or strigolactones, remains largely unexplored. Future research should investigate how the accumulation or transport of iP9G might influence the signaling pathways of other hormones, particularly under specific developmental stages or environmental stress conditions where hormonal cross-talk is critical.

Exploration of this compound Roles in Plant Stress Responses and Adaptation

Plants must constantly adapt to changing environmental conditions, and phytohormones are central to orchestrating these stress responses. While active cytokinins are known to be involved in various stress resistance mechanisms, the role of their N-glucosides is an emerging area of study. researchgate.net